ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is a synthetic organic compound characterized by a cyclopropane ring substituted with an ethyl ester and a 2,6-difluorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carbamoyl Group: The 2,6-difluorophenyl isocyanate is reacted with the cyclopropane derivative to introduce the carbamoyl group.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing carbamoyl groups.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various enzymes, particularly those involved in the metabolism of fluorinated compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can engage in hydrogen bonding and hydrophobic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(2,4-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate
- Ethyl 1-[(2,6-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylate
- Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclobutane-1-carboxylate
Uniqueness
Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Properties
CAS No. |
1909306-13-3 |
---|---|
Molecular Formula |
C13H13F2NO3 |
Molecular Weight |
269.2 |
Purity |
95 |
Origin of Product |
United States |
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